molecular formula C17H21NO6S2 B2625714 2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034366-81-7

2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2625714
CAS No.: 2034366-81-7
M. Wt: 399.48
InChI Key: RMWVVMDCNCIQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound featuring a benzodioxepine ring, a sulfonamide group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxepine ring through a cyclization reaction, followed by the introduction of the sulfonamide group via sulfonylation. The thiophene moiety is then attached through an etherification reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S2/c19-5-8-24-17(13-4-9-25-12-13)11-18-26(20,21)14-2-3-15-16(10-14)23-7-1-6-22-15/h2-4,9-10,12,17-19H,1,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVVMDCNCIQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.